

A Comparative Environmental Assessment of Dimethyl Sulfate and Its Alternatives in Methylation Processes

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Compound of Interest

Compound Name: Dimethyl sulfate

Cat. No.: B139945

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The selection of a methylation agent is a critical decision in chemical synthesis, with implications not only for reaction efficiency but also for environmental and human health.

Dimethyl sulfate (DMS) has long been a widely used methylating agent due to its high reactivity and low cost. However, its significant toxicity and environmental hazards have prompted the search for safer, more sustainable alternatives. This guide provides an objective comparison of the environmental impacts of **dimethyl sulfate** versus three common alternatives: dimethyl carbonate (DMC), methyl iodide (MeI), and trimethyl phosphate (TMP). The information presented is supported by available experimental data to aid researchers and drug development professionals in making informed decisions that align with green chemistry principles.

Executive Summary

This guide evaluates **dimethyl sulfate** and its alternatives based on key environmental and toxicological parameters. Dimethyl carbonate (DMC) emerges as a significantly greener alternative, exhibiting low toxicity, high biodegradability, and a favorable life cycle assessment profile. While methyl iodide (MeI) offers high reactivity similar to DMS, it presents considerable toxicity and environmental concerns. Trimethyl phosphate (TMP) is a less toxic option than DMS and MeI but is not readily biodegradable, posing persistence concerns. **Dimethyl sulfate** remains a highly effective methylating agent but its high toxicity and probable carcinogenicity

necessitate stringent handling and disposal protocols, making it a less desirable choice from an environmental and safety perspective.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for **dimethyl sulfate** and its alternatives, focusing on human health hazards, ecotoxicity, and environmental fate.

Table 1: Human Health Hazard Comparison

Chemical	Acute Oral Toxicity (LD50, rat)	Carcinogenicity	Mutagenicity
Dimethyl Sulfate (DMS)	205 - 440 mg/kg	Probable human carcinogen (IARC Group 2A)	Genotoxic and mutagenic
Dimethyl Carbonate (DMC)	> 5,000 mg/kg	Not classified as a carcinogen	Not considered mutagenic
Methyl Iodide (MeI)	76 mg/kg	Possible human carcinogen (IARC Group 2B)	Mutagenic
Trimethyl Phosphate (TMP)	840 mg/kg	Not classified as a carcinogen	Genotoxic in some tests

Table 2: Ecotoxicity Comparison

Chemical	Fish (LC50, 96h)	Aquatic Invertebrates (Daphnia magna, EC50, 48h)	Algae (EC50, 72h)
Dimethyl Sulfate (DMS)	7.5 mg/L (Bluegill sunfish)	19 mg/L	Data not readily available
Dimethyl Carbonate (DMC)	> 1,000 mg/L (Zebra fish)	> 1,000 mg/L	> 1,000 mg/L
Methyl Iodide (MeI)	1.3 mg/L (Rainbow trout)	4.7 mg/L	Data not readily available
Trimethyl Phosphate (TMP)	> 100 mg/L (Oryzias latipes)[1]	> 100 mg/L[1]	> 100 mg/L (Pseudokirchneriella subcapitata)[1]

Table 3: Environmental Fate and Impact Comparison

Chemical	Biodegradability (OECD 301)	Global Warming Potential (GWP, 100-year)
Dimethyl Sulfate (DMS)	Not readily biodegradable	Data not readily available; contributes to acid rain upon hydrolysis.
Dimethyl Carbonate (DMC)	Readily biodegradable (>85% in 28 days)	3.2 kg CO2 eq./kg DMC (commercial process)[2][3]
Methyl Iodide (MeI)	Not readily biodegradable (0% in 28 days, OECD 301F)	Data not readily available; has ozone depletion potential.
Trimethyl Phosphate (TMP)	Not readily biodegradable (0% in 28 days, OECD 301C)[4]	Data not readily available

Experimental Protocols

The data presented in this guide are primarily derived from standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

These protocols are designed to ensure data quality and comparability across different laboratories and studies.

Acute Oral Toxicity (LD50)

The acute oral toxicity is typically determined using the OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. In this method, a single dose of the test substance is administered orally to a group of fasted animals (usually rats). The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 value, which is the statistically estimated dose that would be lethal to 50% of the population, is then calculated.

Ecotoxicity Testing

- **Fish, Acute Toxicity Test (OECD Guideline 203):** This test evaluates the acute lethal toxicity of a substance to fish.^{[5][6][7][8]} Fish (e.g., Rainbow trout, Zebra fish) are exposed to the test substance in water for a 96-hour period.^{[5][6][7][8]} Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is determined.^{[5][6][7][8]}
- **Daphnia sp. Acute Immobilisation Test (OECD Guideline 202):** This test assesses the acute toxicity of a substance to aquatic invertebrates, typically *Daphnia magna*.^{[9][10][11][12][13]} Young daphnids are exposed to the test substance for 48 hours.^{[9][10][11][12][13]} The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.^{[9][10][11][12][13]}
- **Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201):** This test evaluates the effect of a substance on the growth of algae.^{[14][15][16][17][18]} A culture of algae is exposed to the test substance over a 72-hour period.^{[14][15][16][17][18]} The inhibition of growth is measured, and the concentration that inhibits growth by 50% (EC50) is calculated.^{[14][15][16][17][18]}

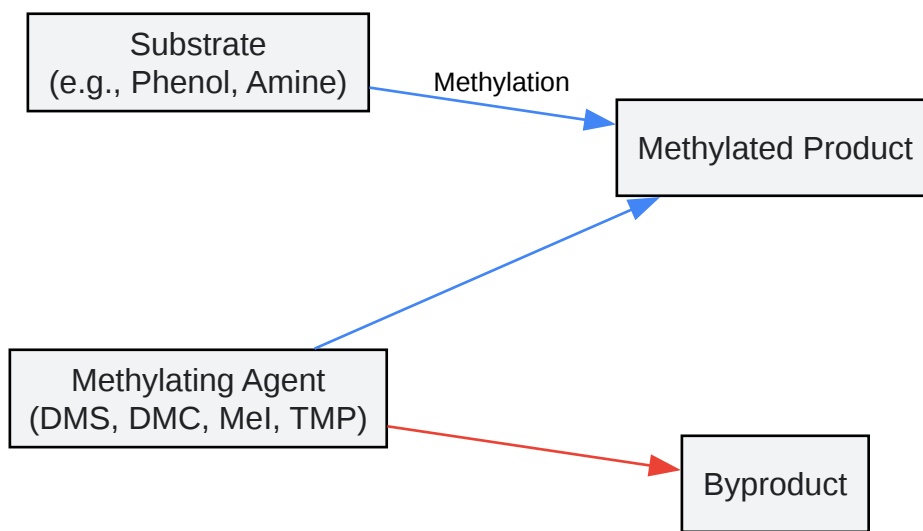
Ready Biodegradability (OECD Guideline 301)

The OECD 301 series of tests are used to assess the ready biodegradability of chemicals in an aerobic aqueous medium.^{[19][20][21][22][23]} These screening tests determine the potential for a substance to be rapidly and ultimately biodegraded by microorganisms.^{[19][20][21][22][23]} Common methods include the CO2 Evolution Test (OECD 301B) and the Manometric

Respirometry Test (OECD 301F).[19][20][21][22][23] A substance is considered "readily biodegradable" if it meets a certain percentage of degradation (e.g., >60% of theoretical CO₂ evolution) within a 28-day period and within a "10-day window".[20][21]

Mandatory Visualizations

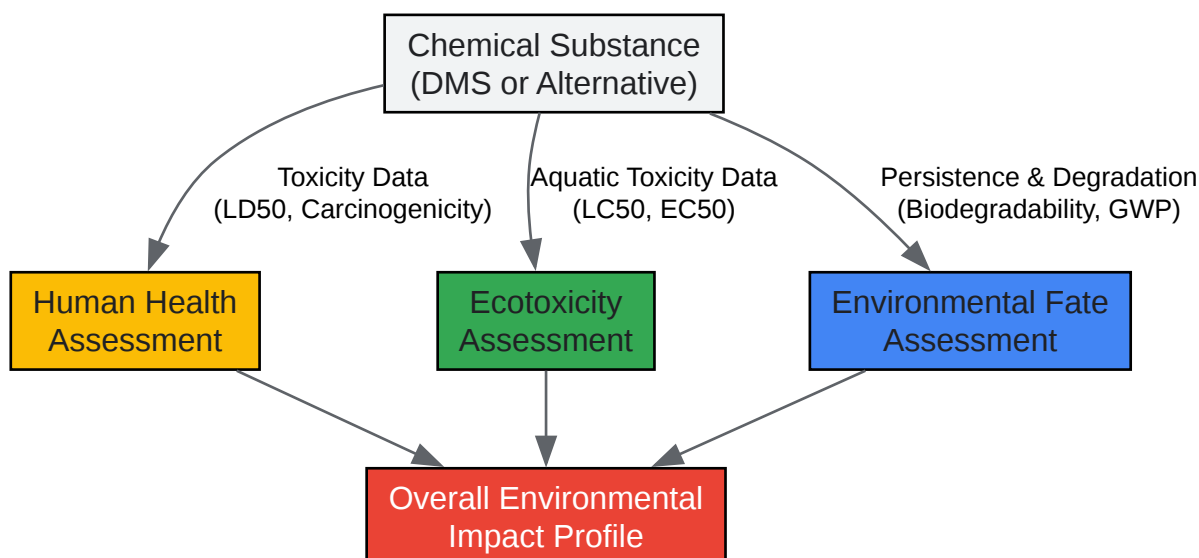
General Methylation Reaction Pathway



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Caption: A simplified diagram of a general methylation reaction.

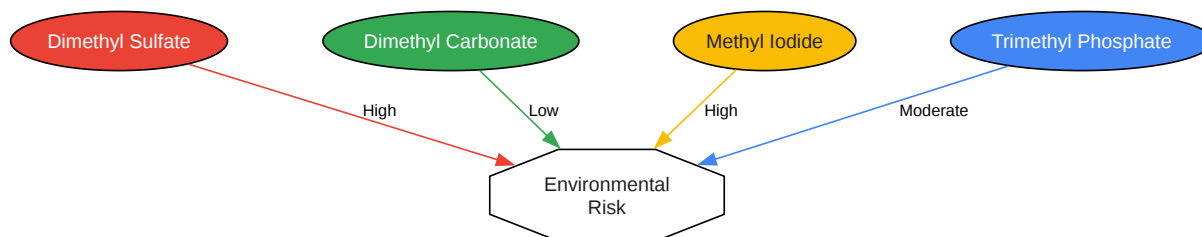
Environmental Impact Assessment Workflow



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Caption: A workflow illustrating the components of an environmental impact assessment.

Comparative Environmental Risk Profile



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